molecular formula C8H6N2O B086661 3-Iminoisoindolinone CAS No. 14352-51-3

3-Iminoisoindolinone

Cat. No. B086661
CAS RN: 14352-51-3
M. Wt: 146.15 g/mol
InChI Key: MMBYJYAFFGKUDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Iminoisoindolinone involves robust methodologies, including palladium-catalyzed cascade reactions and ligand-free conditions. A notable method includes the three-component Ugi reaction followed by palladium-catalyzed isocyanide insertion, hydroxylation, and an unexpected rearrangement reaction, providing a pathway to diversely substituted derivatives (Ren et al., 2018). Another approach employs ultrasound irradiation for the synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives, highlighting the method's simplicity and efficiency (Nasrollahzadeh & Shafiei, 2021).

Molecular Structure Analysis

NMR studies provide insight into the tautomerism and geometrical isomerism of 3-Iminoisoindolinone, revealing the presence of E and Z isomers around the free imino group (Spiessens & Anteunis, 2010). Such structural versatility is crucial for understanding the compound's chemical behavior and the development of new synthetic strategies.

Chemical Reactions and Properties

3-Iminoisoindolinone undergoes various chemical reactions, including imine-nitrile coupling and oxidative C-H/N-H isocyanide insertion, facilitated by transition metals like nickel and copper. These reactions enable the synthesis of iminoisoindolinone derivatives with good yields and demonstrate the compound's reactivity and functional group compatibility (Hao et al., 2016).

Physical Properties Analysis

The physical properties of 3-Iminoisoindolinone derivatives, such as thermal properties and polymorphism, have been characterized through X-ray diffraction and thermal analyses. These studies reveal the compound's solid-state behavior, including isomerism and crystal packing, contributing to the understanding of its stability and reactivity (Zhang et al., 2004).

Chemical Properties Analysis

The chemical properties of 3-Iminoisoindolinone are influenced by its molecular structure, which enables a broad range of reactions and transformations. Lewis acid-mediated reactions, for instance, demonstrate the compound's ability to undergo cascade reactions, leading to a variety of isoindolinone derivatives under mild conditions (Li et al., 2018). These properties are essential for the synthesis of complex molecules and the exploration of new chemical spaces.

Scientific Research Applications

  • NMR Studies and Tautomerism Analysis : 3-Iminoisoindolinone and its derivatives have been extensively studied using 1H and 13C NMR spectroscopy, focusing on tautomerism and geometrical isomerism. These studies provide insights into the molecular structure and behavior of these compounds (Spiessens & Anteunis, 2010).

  • Synthesis and Characterization for Macrocycle Formation : Iminoisoindolinone is a crucial precursor in synthesizing macrocycles and chelates, including phthalocyanines, bis(arylimino)isoindolines, and aza-BODIPY dyes. Ylideneisoindolinones synthesized from iminoisoindolinone exhibit strong transitions in the UV region, useful for developing chromophores (Schrage et al., 2021).

  • Cobalt-Catalyzed Synthesis of Iminoisoindolinone Derivatives : An efficient method for synthesizing functionalized iminoisoindolinone derivatives has been developed using electrochemical oxidative C-H/N-H functionalization. This method offers a sustainable approach, using electricity as an oxidant instead of stoichiometric amounts of silver and copper salts (Chen et al., 2019).

  • NiII-Mediated Coupling with Nitriles : Nickel-mediated coupling between iminoisoindolinones and nitriles has led to the formation of unsymmetrical 1,3,5-triazapentadienato complexes. This reaction occurs under mild conditions and is broadly applicable, offering potential in complex synthesis (Gushchin et al., 2008).

  • Palladium-Catalyzed Synthesis and Rearrangement Reactions : A palladium-catalyzed cascade reaction has been developed for synthesizing diversely substituted iminoisoindolinones, involving isocyanide insertion and unexpected hydroxylation and rearrangement (Ren et al., 2018).

  • Copper-Mediated Iminoisoindolinone Synthesis : Copper-mediated integration of iminoisoindolinones with organonitriles has resulted in solid 1,3,5-triazapentadienato Cu(II) complexes, demonstrating the versatility and broad application of copper catalysis (Kopylovich et al., 2008).

  • Thermal and Structural Analysis : Crystal, molecular structures, polymorphism, and thermal properties of phenyliminoisoindolines have been characterized, providing valuable information for materials science and crystallography (Zhang et al., 2004).

  • Cobalt-Catalyzed Amide Annulation : Cobalt-catalyzed cycloaddition of amides with isocyanides has been used for synthesizing 3-iminoisoindolinone derivatives, showing potential in organic synthesis and pharmaceutical applications (Gu et al., 2017).

  • N-iminylamidase Activity Study : The enzymatic hydrolysis of 3-iminoisoindolinone has been explored, shedding light on its potential in biochemical processes and enzyme catalysis (Huang & Yang, 2005).

  • Anti-Cancer Potential : 3-Methyleneisoindolinones have been synthesized and evaluated for their anticancer potential against head and neck squamous cell carcinoma cells, indicating the potential use of iminoisoindolinones in cancer therapy (Sharma et al., 2022).

Safety And Hazards

3-Iminoisoindolinone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-aminoisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBYJYAFFGKUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iminoisoindolinone

CAS RN

14352-51-3
Record name 3-Amino-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14352-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iminoisoindolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
LI Spiessens, MJO Anteunis - Bulletin des Sociétés Chimiques …, 1983 - Wiley Online Library
… It is interesting to confront our experimental data concerning geometrical isomerism in 3-iminoisoindolinone derivatives (Table 6 ) with some predicted values for E/g equilibria. Knorr (54…
Number of citations: 21 onlinelibrary.wiley.com
LI Spiessens, MJO Anteunis - Bulletin des Sociétés Chimiques …, 1982 - Wiley Online Library
… 3-Aryliminoisoindolinones (2) were prepared by reaction of the unsubstituted 3-iminoisoindolinone (2) (Fig. with an aromatic amine in either neutral or acidic conditions. …
Number of citations: 11 onlinelibrary.wiley.com
BR Schrage, CA Farmer, VN Nemykin… - Journal of Porphyrins …, 2021 - World Scientific
… to produce 3-iminoisoindolinone. The exocyclic imines of both 3-iminoisoindolinone and DII … 3-iminoisoindolinone and aryl amines are not utilized as frequently as DII, but aza-BODIPY …
Number of citations: 0 www.worldscientific.com
CY Huang, YS Yang - Protein expression and purification, 2005 - Elsevier
… with high activity, and therefore we report here mammalian imidase could use 3-iminoisoindolinone as a substrate. Based on this information, we put forward an extended substrate …
Number of citations: 13 www.sciencedirect.com
M Kawamura, M Higashi - Journal of inclusion phenomena and …, 2005 - Springer
… In the absence of relevant experimental structural data of 1b and 3-iminoisoindolinone, the geometry was optimized by using the PM3 method in MOPAC [14]. With the geometry …
Number of citations: 12 link.springer.com
JA Elvidge, AP Redman - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… ring expansion to give 4-amino-1.2-dihydro-I -imino-2-rnethylphthalazine, which is hydrolysed to 4-arnino-2-rnethylphthalazin-I (%')-one, also obtained from 3-iminoisoindolinone and …
Number of citations: 11 pubs.rsc.org
MM Bishop, LF Lindoy, BW Skelton… - Journal of the Chemical …, 2002 - pubs.rsc.org
… bis(dithiobiureto)nickel(II)∶(3-iminoisoindolinone) 2 ], 4; one … Thus, the 3-iminoisoindolinone might possibly be oriented so … is substituted for 3-iminoisoindolinone, a feature which we …
Number of citations: 28 pubs.rsc.org
A Ackera, HJ Hofmann, R Cimiraglia - Journal of Molecular Structure …, 1994 - Elsevier
… This is in good agreement with various experimental data for 3-iminoisoindolinone … NMR results on the 3-iminoisoindolinone, where the position of the imino proton was found in the E …
Number of citations: 19 www.sciencedirect.com
MM Bishop, SJ Coles, AHW Lee, LF Lindoy… - Supramolecular …, 2005 - Taylor & Francis
… of (3E)-3-iminoisoindolinone bind to the complex to form a … adduct, with the 3-iminoisoindolinone orienting itself so that the … on interaction of Me 2 gbH and 3-iminoisoindolinone, 2, has …
Number of citations: 5 www.tandfonline.com
ZY Gu, CG Liu, SY Wang, SJ Ji - The Journal of Organic …, 2017 - ACS Publications
… A cobalt-catalyzed [4 + 1] cycloaddition of easily accessible amides with isocyanides for the efficient synthesis of 3-iminoisoindolinone derivatives in high yield under mild conditions via …
Number of citations: 43 pubs.acs.org

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